![molecular formula C12H15ClN2 B15272168 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane: is a compound known for its unique structure and significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the reaction of 6-chloropyridine with a suitable bicyclic amine under specific conditions. The reaction conditions often involve the use of solvents like DMSO or methanol and may require inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, especially involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can result in different substituted pyridine derivatives .
科学的研究の応用
Chemistry: In chemistry, 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as a ligand for certain receptors, making it useful in the study of receptor-ligand interactions .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been studied as a potential analgesic due to its interaction with nicotinic acetylcholine receptors .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic receptors activated by the neurotransmitter acetylcholine. The compound acts as an agonist, binding to the receptor and mimicking the action of acetylcholine, leading to the activation of the receptor and subsequent cellular responses[5][5].
類似化合物との比較
Epibatidine: A potent agonist of nicotinic acetylcholine receptors, known for its high analgesic activity.
Imidacloprid: Another compound that interacts with nicotinic acetylcholine receptors, commonly used as an insecticide.
Uniqueness: 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to its specific structural features and its ability to interact with nicotinic acetylcholine receptors with high affinity. This makes it a valuable compound for both research and potential therapeutic applications .
特性
分子式 |
C12H15ClN2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
7-[(6-chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15ClN2/c13-12-6-1-9(7-14-12)8-15-10-2-3-11(15)5-4-10/h1,6-7,10-11H,2-5,8H2 |
InChIキー |
YAPVYHBAWFRXRI-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N2CC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
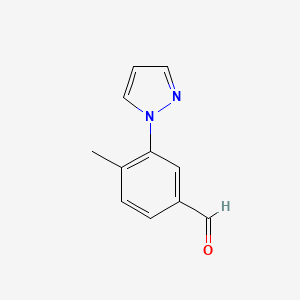
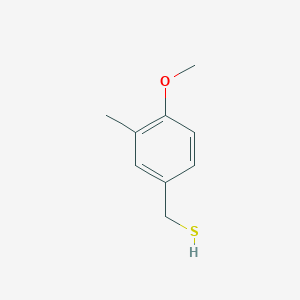
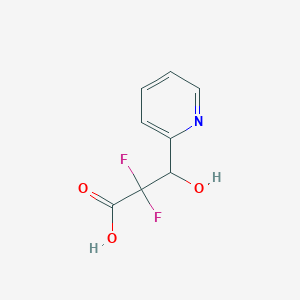

![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
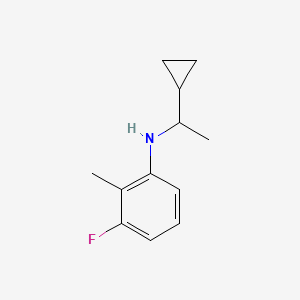
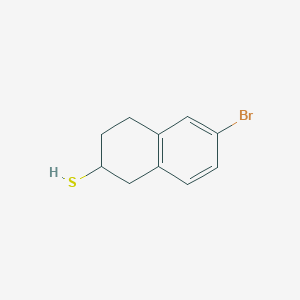
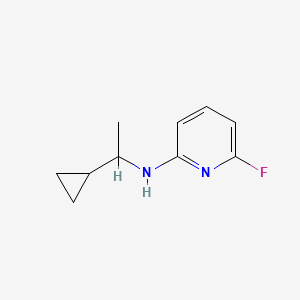
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)

amine](/img/structure/B15272182.png)
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
